molecular formula C9H9N3 B12946040 2-(Azetidin-3-yl)isonicotinonitrile

2-(Azetidin-3-yl)isonicotinonitrile

Cat. No.: B12946040
M. Wt: 159.19 g/mol
InChI Key: ZFHAZVJTWAQBLY-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)isonicotinonitrile is a compound that features an azetidine ring attached to an isonicotinonitrile moiety. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds. Isonicotinonitrile, on the other hand, is a derivative of isonicotinic acid, commonly used in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize azetidines involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene. This method is efficient for synthesizing functionalized azetidines. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. Additionally, azetidines can be synthesized through the intramolecular amination of organoboronates, providing a variety of substituted azetidines.

Industrial Production Methods

Industrial production of azetidines often employs microwave irradiation techniques to enhance reaction rates and yields. For example, the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been reported to be highly efficient .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)isonicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form azetidinones.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions due to its ring strain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the azetidine ring.

Major Products

    Oxidation: Azetidinones

    Reduction: Primary amines

    Substitution: Various substituted azetidines

Scientific Research Applications

2-(Azetidin-3-yl)isonicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly due to the bioactivity of azetidine derivatives.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)isonicotinonitrile involves its interaction with specific molecular targets, leading to various biological effects. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)isonicotinonitrile is unique due to the combination of the azetidine ring and the isonicotinonitrile moiety, which imparts distinct reactivity and potential bioactivity. The presence of both nitrogen and nitrile functionalities allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Biological Activity

2-(Azetidin-3-yl)isonicotinonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in drug development.

Chemical Structure and Properties

The compound consists of an azetidine ring attached to an isonicotinonitrile moiety. The azetidine ring contributes to the compound's reactivity, while the nitrile group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to modulation of various biological pathways, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : It can potentially bind to receptors, altering their activity and influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Anti-inflammatory Effects : Studies suggest that it can significantly reduce inflammation markers in various models.
  • Antimicrobial Properties : Preliminary investigations indicate potential efficacy against certain bacterial strains.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study evaluated the compound's effect on carrageenan-induced paw edema in rats. Results showed a marked reduction in edema formation, suggesting strong anti-inflammatory properties (AA = 53.41% inhibition) .
  • Antimicrobial Activity :
    • In vitro studies demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatory53.41% inhibition of paw edema
AntimicrobialSignificant activity against bacteria

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Azetidinoneβ-lactam antibiotic precursorAntibacterial
IsonicotinonitrileNitrile functional groupAntimicrobial
3-Pyrrole-substituted 2-azetidinoneMicrowave-synthesizedAnti-inflammatory properties

Pharmacological Applications

The unique properties of this compound make it a candidate for further development in pharmaceuticals. Its potential applications include:

  • Drug Development : Investigated for use in formulating new anti-inflammatory drugs.
  • Agrochemicals : Explored for potential use in agricultural applications due to its bioactive properties.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2-(azetidin-3-yl)pyridine-4-carbonitrile

InChI

InChI=1S/C9H9N3/c10-4-7-1-2-12-9(3-7)8-5-11-6-8/h1-3,8,11H,5-6H2

InChI Key

ZFHAZVJTWAQBLY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=CC(=C2)C#N

Origin of Product

United States

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